molecular formula C7H3BrFNO4 B8247297 2-Bromo-4-fluoro-6-nitrobenzoic acid

2-Bromo-4-fluoro-6-nitrobenzoic acid

Cat. No.: B8247297
M. Wt: 264.00 g/mol
InChI Key: YEJMLZYDLSUREN-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring bromo (Br), fluoro (F), and nitro (NO₂) groups at the 2-, 4-, and 6-positions, respectively.

Properties

IUPAC Name

2-bromo-4-fluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-1-3(9)2-5(10(13)14)6(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMLZYDLSUREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

2-Bromo-4-fluoro-6-nitrobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. A study highlighted its effectiveness against fungal pathogens, showcasing its potential as a biocontrol agent in agriculture . The compound's broad-spectrum activity makes it a candidate for developing new agricultural pesticides.

Agricultural Applications

The compound has shown promising results as an agricultural antibacterial agent, effectively inhibiting various plant pathogens. Its efficacy against weeds also suggests potential applications in herbicide development . The following table summarizes the fungicidal activity of 2-Bromo-4-fluoro-6-nitrobenzoic acid against several plant pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Gaeumannomyces graminis30.35 mg/L
Apple decay pathogens3.18 mg/L
Citrus anthracnose4.34 mg/L
Chinese cabbage grey mold11.01 mg/L

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 2-Bromo-4-fluoro-6-nitrobenzoic acid demonstrated its ability to inhibit the growth of Escherichia coli and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of related compounds, indicating superior efficacy .

Case Study 2: Agricultural Biocontrol

In agricultural settings, the compound was tested for its ability to control fungal infections in crops. Results showed that it effectively reduced the incidence of diseases such as apple decay and grey mold in Chinese cabbage, making it a viable candidate for further development as a biopesticide .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the benzene ring significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Compound CAS No. Substituents Similarity Score Key Properties
2-Bromo-4-fluoro-6-nitrobenzoic acid Not explicitly listed Br (2), F (4), NO₂ (6), COOH (1) N/A Predicted high acidity (pKa ~1-2) due to NO₂ and COOH groups. Poor solubility in polar solvents.
2-Bromo-4-fluoro-6-methylbenzoic acid 132715-69-6 Br (2), F (4), CH₃ (6), COOH (1) 0.87 Lower acidity (pKa ~2.5-3.5) due to electron-donating CH₃. Improved lipophilicity.
2-Amino-6-bromo-3-fluorobenzoic acid 1153974-98-1 NH₂ (2), Br (6), F (3), COOH (1) 0.95 Amino group enhances solubility in aqueous media; potential for peptide coupling.
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid 1227270-93-0 Br (4), F (2), NO₂ (6), CH₂COOH (1) N/A Acetic acid side chain increases molecular flexibility; nitro group stabilizes aromatic electrophilic substitution.

Crystallographic and Computational Tools

Programs like SHELXL (for crystal refinement) and ORTEP-3 (for graphical representation) are critical in characterizing such compounds. For instance, SHELXL’s robustness in handling high-resolution data aids in resolving nitro-group distortions in similar structures .

Industrial and Pharmaceutical Relevance

  • Intermediates: Bromo-fluoro-nitrobenzoic acids serve as precursors to agrochemicals and API intermediates. For example, 4-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 426231-89-2) is utilized in custom synthesis for drug discovery .

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Property 2-Bromo-4-fluoro-6-nitrobenzoic acid 2-Bromo-4-fluoro-6-methylbenzoic acid 2-Amino-6-bromo-3-fluorobenzoic acid
Molecular Weight (g/mol) ~264 (calculated) 247.0 248.0
Melting Point (°C) Not reported 145-148 180-182 (decomp.)
Solubility Low in H₂O, moderate in DMSO Low in H₂O, high in DCM High in H₂O, moderate in EtOH

Preparation Methods

Nitration Using Sulfuric Acid and Nitric Acid

The most common method involves nitrating 2-bromo-4-fluorobenzoic acid (CAS 1006-41-3) with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially entering the para position relative to the bromine atom.

Reaction Scheme :

2-Bromo-4-fluorobenzoic acid+HNO3H2SO42-Bromo-4-fluoro-6-nitrobenzoic acid\text{2-Bromo-4-fluorobenzoic acid} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Bromo-4-fluoro-6-nitrobenzoic acid}

Experimental Data :

YieldReaction ConditionsKey Observations
86%H₂SO₄ (34 mL), HNO₃ (4 mL, 45.6 mmol), 0–20°C, 1 hRapid exotherm; ice cooling critical to suppress byproducts
73%H₂SO₄ (68 mL), HNO₃ (8 mL), 0–20°C, 3 hProlonged stirring improves regioselectivity
52%H₂SO₄ (228 mL), KNO₃ (11.5 g), 0–20°C, 3 hPotassium nitrate as nitrating agent reduces side reactions

Challenges :

  • Competing meta -nitration (5–10% byproduct).

  • Acid-sensitive functional groups require controlled stoichiometry.

Multi-Step Synthesis from Substituted Anilines

Diazotization-Bromination-Nitration Sequence

An alternative route starts with 4-fluoro-2-methylaniline , as described in patent CN111825531B:

Step 1: Diazotization Hydrolysis

4-Fluoro-2-methylaniline is diazotized with nitrosyl sulfuric acid (HSO₄NO) to form 4-fluoro-2-methylphenol.

Step 2: Bromination

The phenol intermediate undergoes bromination using bromine (Br₂) and hydrogen peroxide (H₂O₂) in dichloromethane or chloroform at −10°C to 5°C.

Step 3: Nitration

The resulting 2-bromo-4-fluoro-6-methylphenol is nitrated under acidic conditions to yield the final product.

Key Data :

  • Overall yield: 94–95% for bromination step.

  • Purity: >99% (GC analysis).

Regioselectivity and Byproduct Analysis

Nitration Position Control

The ortho/para directing effects of bromine and fluorine dominate nitration outcomes:

  • Bromine (strong ortho/para director) directs nitro groups to C6.

  • Fluorine (weak ortho/para director) minimally influences positioning.

Byproducts :

  • 2-Bromo-4-fluoro-5-nitrobenzoic acid : Forms when nitration occurs at C5 (5–15% yield).

  • Decarboxylation products : Observed at temperatures >50°C.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : Dichloromethane or chloroform preferred for bromination (low polarity reduces hydrolysis).

  • Catalysts : CuBr/CuBr₂ mixtures enhance bromination efficiency (prevents H-atom abstraction).

Case Study :

A 2L reactor produced 172 g of 2-bromo-4-fluoro-6-methylphenol using:

  • Br₂ (75 g), H₂O₂ (68.9 g), CH₂Cl₂ (443 g).

  • Vacuum distillation and ethanol recrystallization ensured >99% purity.

Emerging Methodologies

Decarboxylative Halogenation

Recent advances in decarboxylative bromination (e.g., using AgBr or Pb(OAc)₄) show promise for one-pot synthesis. However, yields remain suboptimal (<60%) compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-fluoro-6-nitrobenzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, bromination of 4-fluoro-6-nitrobenzoic acid under controlled temperatures (0–5°C) using HBr/NaNO₂ in acidic media ensures regioselectivity. Purification via recrystallization or HPLC (High-Performance Liquid Chromatography) with ≥95.0% purity thresholds is critical . Optimizing stoichiometry and reaction time minimizes byproducts like di-brominated analogs.

Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-4-fluoro-6-nitrobenzoic acid?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., aromatic proton splitting due to bromine/fluorine proximity).
  • IR : Nitro (1530–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretching frequencies validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS identifies isotopic signatures (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} peaks) .

Q. What solvent systems are optimal for crystallization and X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) yields single crystals. For X-ray analysis, SHELXL refines structural parameters (bond lengths, angles), while ORTEP-III visualizes thermal ellipsoids to assess positional disorder .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Bromo-4-fluoro-6-nitrobenzoic acid in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., bromine as a leaving group).
  • Frontier Molecular Orbitals : Predict regioselectivity in Suzuki-Miyaura couplings .

Q. How to resolve contradictions in crystallographic data for polymorphic forms of the compound?

  • Methodological Answer : Use SHELXD for phase problem solutions in twinned crystals. Compare experimental vs. simulated PXRD (Powder X-ray Diffraction) patterns. Advanced refinement in SHELXL with TWIN/BASF commands accounts for pseudo-symmetry, while ORTEP-3 overlays multiple models to validate hydrogen-bonding networks .

Q. What strategies mitigate nitro group reduction during catalytic coupling reactions?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily convert the nitro group to an amine using Pd/C/H₂, then re-oxidize post-coupling.
  • Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to avoid reductive side reactions.
  • Reaction Monitoring : In-situ FTIR tracks nitro group integrity .

Q. How to analyze degradation products under varying pH and thermal conditions?

  • Methodological Answer : Accelerated stability studies (40°C, 75% RH) coupled with LC-MS/MS identify hydrolyzed products (e.g., 4-fluoro-6-nitrobenzoic acid from bromine loss). Quantify degradation kinetics using Arrhenius plots .

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